DNA gyrase B-IN-2

DNA gyrase inhibition enzymatic IC50 GyrB ATPase

DNA gyrase B-IN-2, also designated as Compound E in its primary discovery literature, is a 2-aminobenzothiazole-based inhibitor of the bacterial DNA gyrase B subunit (GyrB) and topoisomerase IV (ParE). The compound belongs to a focused series of 5-substituted 2-aminobenzothiazole derivatives characterized by a 3,4-dichloro-5-methylpyrrole-2-carboxamide core and a carboxylic acid moiety at the C6 position.

Molecular Formula C18H18Cl2N4O4S
Molecular Weight 457.3 g/mol
Cat. No. B12385049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDNA gyrase B-IN-2
Molecular FormulaC18H18Cl2N4O4S
Molecular Weight457.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(N1)C(=O)NC2=NC3=C(S2)C=C(C(=C3)NCCCOC)C(=O)O)Cl)Cl
InChIInChI=1S/C18H18Cl2N4O4S/c1-8-13(19)14(20)15(22-8)16(25)24-18-23-11-7-10(21-4-3-5-28-2)9(17(26)27)6-12(11)29-18/h6-7,21-22H,3-5H2,1-2H3,(H,26,27)(H,23,24,25)
InChIKeyZYQVPILSBOWNDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DNA Gyrase B-IN-2 (Compound E): A 2-Aminobenzothiazole-Based GyrB/ParE Inhibitor with Validated Activity Against ESKAPE Pathogens for Antibacterial Research Procurement


DNA gyrase B-IN-2, also designated as Compound E in its primary discovery literature, is a 2-aminobenzothiazole-based inhibitor of the bacterial DNA gyrase B subunit (GyrB) and topoisomerase IV (ParE) [1]. The compound belongs to a focused series of 5-substituted 2-aminobenzothiazole derivatives characterized by a 3,4-dichloro-5-methylpyrrole-2-carboxamide core and a carboxylic acid moiety at the C6 position [1]. Its molecular formula is C18H18Cl2N4O4S with a molecular weight of 457.33 g/mol, and it appears as a light yellow to yellow solid powder . The compound exhibits low nanomolar enzymatic inhibition of DNA gyrase and demonstrates broad-spectrum antibacterial activity against clinically relevant ESKAPE pathogens, including both Gram-positive and Gram-negative strains [1].

Why DNA Gyrase B-IN-2 Cannot Be Substituted with Other 2-Aminobenzothiazole-Based GyrB Inhibitors: The Critical Role of the C5 Substituent


Within the 2-aminobenzothiazole class of GyrB inhibitors, the substituent at the C5 position of the benzothiazole ring is the primary determinant of both antibacterial spectrum and Topo IV inhibitory activity. Head-to-head comparison within the same synthetic series reveals that compounds differing only at the C5 position exhibit profound functional divergence: inhibitor A (bearing a hydroxyl group at C5) is inactive against Gram-negative bacteria (MIC > 64 μg/mL), whereas inhibitor E (DNA gyrase B-IN-2, bearing a 3-methoxypropylamino group at C5) displays potent activity against both Gram-positive and Gram-negative ESKAPE pathogens [1]. Furthermore, while inhibitors A, D, and E all achieve IC50 < 10 nM against DNA gyrase, their Topo IV inhibition differs by orders of magnitude—ranging from 95 nM (A) to 210 nM (E) to complete inactivity (B and C at 2000–4000 nM) [1]. These observations underscore that the pharmacological profile of a GyrB inhibitor in this chemical series is exquisitely sensitive to C5 substitution and cannot be inferred from the core scaffold alone.

DNA Gyrase B-IN-2: Quantitative Differentiation Evidence Versus Closest Analogs and Class Comparators for Procurement Decision-Making


Enzymatic Potency on DNA Gyrase: DNA Gyrase B-IN-2 (Compound E) Retains Sub-10 nM IC50 While Outperforming Weaker C5-Substituted Analogs B and C

DNA gyrase B-IN-2 (Compound E) achieves an IC50 value of <10 nM against E. coli DNA gyrase in a supercoiling assay, matching the potency of the lead inhibitor A (IC50 < 10 nM) and significantly outperforming analogs B (IC50 = 40 nM) and C (IC50 = 71 nM) that bear different C5 substituents [1]. This demonstrates that while the 3-methoxypropylamino group at C5 confers broad-spectrum antibacterial activity, it does not compromise the nanomolar enzymatic inhibition characteristic of the hydroxyl-substituted parent compound A [1].

DNA gyrase inhibition enzymatic IC50 GyrB ATPase antibacterial target engagement

Broad-Spectrum Antibacterial Activity Against Gram-Negative ESKAPE Pathogens: DNA Gyrase B-IN-2 Enables Gram-Negative Coverage Unattainable by Inhibitor A

DNA gyrase B-IN-2 (Compound E) displays potent antibacterial activity against Gram-negative ESKAPE pathogens with MIC values ranging from 4 to 16 μg/mL against E. coli, A. baumannii, P. aeruginosa, and K. pneumoniae [1]. In direct contrast, the parent compound Inhibitor A, which differs only in the C5 substituent (hydroxyl versus 3-methoxypropylamino), is completely inactive against these Gram-negative strains with MIC values >64 μg/mL [1]. This represents at least a 4-fold improvement in MIC and transforms a Gram-positive-only agent into a dual-spectrum antibacterial candidate [1].

Gram-negative antibacterial ESKAPE pathogens MIC Acinetobacter baumannii Pseudomonas aeruginosa

Dual-Targeting of DNA Gyrase and Topoisomerase IV: DNA Gyrase B-IN-2 Exhibits Balanced Dual Enzyme Inhibition, Differentiated from Single-Target Analogs B and C

DNA gyrase B-IN-2 (Compound E) inhibits E. coli Topo IV with an IC50 of 210 nM, representing a dual-targeting profile against both bacterial type II topoisomerases [1]. This contrasts sharply with inhibitors B and C, which are essentially inactive against Topo IV with IC50 values of 2000 nM and 4000 nM, respectively [1]. Inhibitor A (IC50 = 95 nM) is a more potent Topo IV inhibitor but lacks Gram-negative antibacterial activity. Thus, DNA gyrase B-IN-2 uniquely combines dual-target enzyme inhibition with broad-spectrum antibacterial efficacy [1].

Topoisomerase IV inhibition dual-targeting antibacterial ParE resistance prevention

Selectivity Versus Human Topoisomerase IIα: DNA Gyrase B-IN-2 Demonstrates Favorable Selectivity Window with Residual Human Enzyme Activity of 55% at 100 μM

In selectivity testing against human topoisomerase IIα, DNA gyrase B-IN-2 (Compound E) exhibited a residual enzyme activity of 55% at a concentration of 100 μM, indicating a substantial selectivity window relative to its antibacterial target engagement at sub-10 nM [1]. This selectivity is comparable to the series benchmark, with inhibitor D showing 100% residual activity at the same concentration [1]. The observed selectivity window (over 10,000-fold between antibacterial IC50 and concentration producing partial human enzyme inhibition) suggests a favorable in vitro safety profile [1].

human topoisomerase IIα selectivity off-target toxicity eukaryotic counter-screen

Structural Basis for Differentiation: The 3-Methoxypropylamino Substituent at C5 in DNA Gyrase B-IN-2 Enables Unique Binding Interactions Confirmed by Crystallography and Molecular Dynamics

The differentiation of DNA gyrase B-IN-2 (Compound E) from other series members is grounded in structural evidence. The cocrystal structure of inhibitor A bound to E. coli GyrB24 (PDB ID: 7P2N, resolution 1.16 Å) revealed that the C5 position of the benzothiazole scaffold is oriented toward a solvent-exposed region [1]. This structural insight rationalized the introduction of larger amine substituents at C5, leading to compounds D and E. Subsequent molecular dynamics simulations and docking calculations confirmed that the 3-methoxypropylamino substituent of Compound E engages the flexible loop region (Leu98-Gly117) of the ATP-binding pocket in a manner that enhances physicochemical properties and broadens antibacterial spectrum without disrupting the critical cation-π stacking with Arg76 and the salt bridge with Arg136 [1].

X-ray crystallography molecular docking structure-activity relationship GyrB24 ATP-binding pocket

Synthetic Accessibility and C5 Substitution: The 3-Methoxypropylamino Route to DNA Gyrase B-IN-2 Offers Synthetic Advantages Over Alternative C5 Substitutions

The synthetic route to DNA gyrase B-IN-2 (Compound E) involves a well-characterized sequence starting from 2-fluoro-4-nitrobenzoic acid, proceeding through methyl ester formation, nucleophilic aromatic substitution with appropriate amines, thiocyanation, hydrolysis, and coupling with 3,4-dichloro-5-methylpyrrole-2-carbonyl chloride, followed by Boc deprotection [1]. The authors note that the introduction of a methyl group at the C4 position (present in all compounds B–E) was essential to block regioisomer formation and improve synthetic feasibility [1]. Among the amine-substituted compounds, the 3-methoxypropylamino group of Compound E was successfully installed without synthetic complications, whereas attempts to prepare compounds with bulky substituents at the meta position of aniline precursors were problematic [1].

synthetic route Boc deprotection regioselective synthesis C5 substitution medicinal chemistry

High-Value Research Applications for DNA Gyrase B-IN-2 Based on Validated Differential Evidence


Antibacterial Screening Against Gram-Negative ESKAPE Pathogens Requiring GyrB Inhibition

DNA gyrase B-IN-2 is uniquely suited for antibacterial screening programs targeting Gram-negative ESKAPE pathogens (E. coli, A. baumannii, P. aeruginosa, K. pneumoniae) within the 2-aminobenzothiazole series. The compound is the only member of its analog series with demonstrated MIC values of 4–16 μg/mL against these high-priority organisms, whereas inhibitor A is inactive (MIC > 64 μg/mL) [1]. Procurement of DNA gyrase B-IN-2 is therefore mandatory for any research program aiming to evaluate GyrB inhibition as a therapeutic strategy against Gram-negative bacteria using this chemical scaffold [1].

Dual-Targeting Mechanism-of-Action Studies for Resistance Mitigation Research

Research programs investigating dual inhibition of DNA gyrase and Topoisomerase IV as a strategy to delay antibacterial resistance development should procure DNA gyrase B-IN-2. The compound demonstrates balanced dual-targeting activity (GyrB IC50 < 10 nM; Topo IV IC50 = 210 nM) that distinguishes it from single-target analogs B and C (Topo IV IC50 = 2000–4000 nM) [1]. This profile enables comparative studies to quantify the resistance-suppression benefits of dual-target engagement versus single-target inhibition [1].

Structure-Based Drug Design and Molecular Modeling Using Validated GyrB24 Binding Mode

Medicinal chemistry teams engaged in structure-based optimization of GyrB inhibitors should consider DNA gyrase B-IN-2 as a reference compound. The cocrystal structure of the parent inhibitor A with E. coli GyrB24 (PDB ID: 7P2N, 1.16 Å resolution) provides a validated template for docking and MD simulations of compounds D and E [1]. The computationally predicted engagement of the 3-methoxypropylamino substituent with the flexible loop region (Leu98-Gly117) offers a testable hypothesis for further analog design [1].

Eukaryotic Selectivity Counter-Screening Using Validated Human Topo IIα Data

DNA gyrase B-IN-2 serves as a benchmark compound for selectivity counter-screening in antibacterial discovery workflows. Its human Topo IIα residual activity of 55% at 100 μM provides a well-characterized reference point for evaluating the selectivity of novel GyrB inhibitors [1]. Procurement of DNA gyrase B-IN-2 alongside inhibitor D (100% residual activity) enables direct assessment of how structural modifications at the C5 position influence eukaryotic off-target liability [1].

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